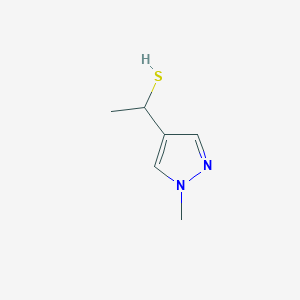

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

1-(1-methylpyrazol-4-yl)ethanethiol |

InChI |

InChI=1S/C6H10N2S/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3 |

InChI Key |

YJXAWMQVIRDQEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN(N=C1)C)S |

Origin of Product |

United States |

Foundational Research Context of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Evolution of Pyrazole (B372694) Chemistry in Organic Synthesis

The chemistry of pyrazoles has been a subject of intense study for over a century, driven by the wide-ranging biological activities of its derivatives. mdpi.comglobalresearchonline.net These compounds are integral to pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netnumberanalytics.com

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole". mdpi.comwikipedia.org Shortly after, in 1889, Edward Buchner is credited with the first synthesis of the parent compound. mdpi.com A classical synthesis method was developed by Hans von Pechmann in 1898. wikipedia.org

One of the most fundamental and enduring methods for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds (like β-diketones) with hydrazine (B178648) and its derivatives. mdpi.comnumberanalytics.commdpi.com This reaction, first accomplished by Knorr in 1883, remains a straightforward and rapid approach to obtaining polysubstituted pyrazoles, though it can sometimes result in a mixture of regioisomers. mdpi.commdpi.com Over the years, numerous modifications and new methods have been developed to improve versatility and control over the substitution patterns on the pyrazole ring. mdpi.com

| Milestone | Year | Description |

| Term "Pyrazole" Coined | 1883 | Ludwig Knorr introduced the name for this class of compounds. mdpi.comwikipedia.org |

| First Synthesis | 1889 | The first synthesis of the pyrazole compound was achieved by Edward Buchner. mdpi.comglobalresearchonline.net |

| Knorr Synthesis | 1883 | The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds was established as a primary method for pyrazole synthesis. mdpi.commdpi.com |

| First Natural Pyrazole | 1959 | 1-Pyrazolyl-alanine was isolated from watermelon seeds, demonstrating the presence of this scaffold in nature. wikipedia.orgnih.gov |

The selective N-methylation of pyrazoles presents a persistent challenge in synthetic chemistry because the two adjacent nitrogen atoms can have very similar reactivities, making it difficult to control the position of methylation. acs.org However, achieving this selectivity is crucial, as N-methylated pyrazoles are key components in many modern pharmaceuticals. nih.gov

The presence of a methyl group on one of the pyrazole nitrogens can be essential for biological activity and selectivity. In the context of medicinal chemistry, particularly for protein kinase inhibitors, the N-methyl group can enhance potency and contribute to a slow dissociation from the target enzyme. nih.gov It can also improve metabolic stability, a critical factor in drug design. nih.govnih.gov For example, the drug Erdafitinib, which contains an N-methyl pyrazole moiety, is a fibroblast growth factor receptor (FGFR) inhibitor used to treat bladder cancer. nih.gov Similarly, Baricitinib, another N-methylated pyrazole derivative, is a Janus kinase (JAK) inhibitor. nih.gov

The pyrazole ring exerts a significant electronic influence on adjacent functional groups, a property stemming from its aromatic nature and the presence of two nitrogen atoms. ijraset.comresearchgate.net The nitrogen atoms are electron-rich and can participate in hydrogen bonding and π-π stacking interactions with biological targets, which is a key reason for the prevalence of pyrazole-containing compounds in drug discovery. researchgate.net

Substituents on the pyrazole ring can drastically alter its chemical and biological properties. nih.govresearchgate.net For instance, the placement of a methyl group can improve binding to a target enzyme at one position but completely block it at another due to steric hindrance. nih.gov The electron-withdrawing nature of the ring's nitrogen atoms reduces the electron density at carbons 3 and 5, making the carbon at position 4 more susceptible to electrophilic attack. ijraset.com This inherent reactivity guides the functionalization of the pyrazole scaffold and influences the properties of attached groups, such as the ethanethiol (B150549) moiety in the title compound.

Advances in Thiol Chemistry and Organosulfur Compounds

Organosulfur compounds, which are organic molecules containing sulfur, are vital in numerous fields, including pharmaceuticals, materials science, and agriculture. researchgate.netmiragenews.com The thiol (-SH) functional group is a key feature of many of these molecules, conferring unique chemical properties and reactivity. nih.gov

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry, particularly in pharmacology. numberanalytics.comhilarispublisher.com The two mirror-image forms of a chiral molecule, known as enantiomers, can have dramatically different biological effects. numberanalytics.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, underscored the critical importance of controlling chirality in drug development. numberanalytics.commdpi.com

1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol possesses a chiral center at the carbon atom bonded to both the pyrazole ring and the thiol group. Therefore, it can exist as two distinct enantiomers. The synthesis and separation of individual enantiomers of chiral thiols are significant areas of research. Chiral sulfinyl compounds, which are closely related to thiols, are often used as valuable chiral auxiliaries to guide the stereoselective synthesis of other chiral molecules. nih.gov The ability to produce a single, desired enantiomer of a chiral thiol is crucial for developing safer and more effective pharmaceuticals. hilarispublisher.com

The synthesis of organosulfur compounds, especially thiols, is accompanied by a unique set of challenges. bohrium.com These challenges have spurred the development of innovative synthetic methods and reagents. acs.org

| Challenge | Description |

| Odor | Many low-molecular-weight thiols have strong, unpleasant odors, posing practical difficulties in the laboratory. bohrium.comacs.org |

| Catalyst Poisoning | The lone pair of electrons on the sulfur atom can strongly coordinate to metal catalysts, deactivating them and hindering many standard synthetic transformations. acs.orgscribd.com |

| Oxidation Sensitivity | The thiol group is easily oxidized to form disulfide bonds (-S-S-), which requires careful handling and the use of protective groups during synthesis. mdpi.com Controlling the oxidation state to produce sulfoxides or sulfones selectively is also a significant challenge. bohrium.comacs.org |

| Selective Bond Cleavage | In molecules containing disulfide bonds, achieving selective cleavage of S-S bonds versus S-C bonds can be difficult. acs.org |

To overcome these issues, chemists have developed "masked" sulfurizing reagents that are odorless and less likely to poison catalysts. bohrium.comscribd.com The development of green and sustainable methods, such as those using elemental sulfur or electrochemical synthesis, represents a significant opportunity in modern organosulfur chemistry. bohrium.comresearchgate.net These advances enable the construction of complex sulfur-containing molecules with greater efficiency and environmental compatibility. acs.org

Integration of Pyrazole and Thiol Structural Motifs

The combination of a pyrazole nucleus and a thiol functional group within a single molecular entity is a calculated approach in modern drug discovery and chemical biology. This integration seeks to create synergistic effects or novel functionalities by harnessing the distinct chemical and biological properties of each component.

Design Rationale for Heterocyclic Thiol Derivatives

The rationale for designing heterocyclic thiol derivatives like this compound is rooted in the proven pharmacological importance of both the pyrazole scaffold and the thiol group. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of therapeutic agents. nih.govorientjchem.orgglobalresearchonline.net They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. orientjchem.orgglobalresearchonline.net

The introduction of a thiol (-SH) group onto this versatile heterocyclic core is a strategic decision. The thiol group is highly reactive and can participate in various biological interactions. vulcanchem.com A primary role of the thiol group in drug design is its ability to act as an enzyme inhibitor by forming covalent bonds with cysteine residues in the active sites of enzymes. vulcanchem.com This mechanism is crucial for the activity of many drugs.

Interdisciplinary Significance in Chemical Sciences

The significance of compounds integrating pyrazole and thiol motifs extends across multiple disciplines within the chemical sciences.

Medicinal Chemistry: In medicinal chemistry, these compounds are of significant interest for the development of new therapeutic agents. For instance, pyrazole-based compounds have been investigated as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target for anti-inflammatory drugs. The addition of a thiol or a related sulfur-containing moiety can enhance or modulate this activity. The structural similarity to known bioactive molecules suggests potential applications in enzyme inhibition. vulcanchem.com

Agrochemicals: Pyrazole derivatives are also prominent in the agrochemical industry, where they are used as herbicides, insecticides, and fungicides. globalresearchonline.net The incorporation of a thiol group can lead to new modes of action or improved efficacy against agricultural pests and pathogens.

Materials Science: The thiol group's ability to bind to metal surfaces makes these compounds potentially useful in materials science, for example, in the development of corrosion inhibitors or as components of self-assembled monolayers.

Below is an interactive data table summarizing the key properties and potential applications of the constituent motifs of this compound.

| Structural Motif | Key Chemical Properties | Established Biological Roles | Potential Interdisciplinary Applications |

| Pyrazole Ring | Aromatic, five-membered heterocycle with two adjacent nitrogen atoms. Can be readily functionalized. nih.gov | Core scaffold in numerous drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer activities. orientjchem.orgglobalresearchonline.net | Pharmaceuticals, Agrochemicals, Dyes. globalresearchonline.net |

| Thiol Group (-SH) | A nucleophilic functional group capable of forming disulfide bonds and coordinating with metals. vulcanchem.com | Enzyme inhibition (e.g., cysteine proteases), antioxidant activity. vulcanchem.com | Drug Discovery, Materials Science (surface modification), Chemical Synthesis. |

Strategies for the Construction of the 1-Methyl-1H-pyrazole Moiety

The formation of the substituted pyrazole ring is a foundational step, achievable through various well-established chemical reactions.

The most prevalent and versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. mdpi.comresearchgate.net In the context of 1-methyl-1H-pyrazole, this involves the reaction of methylhydrazine with a suitable three-carbon building block. mdpi.com

Key cyclocondensation strategies include:

Reaction with 1,3-Diketones : The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This reaction is a straightforward and rapid pathway to polysubstituted pyrazoles. mdpi.com

Reaction with α,β-Unsaturated Carbonyls : α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov

Multicomponent Reactions (MCRs) : Modern synthetic approaches utilize MCRs to generate 1,3-dielectrophiles in situ, which then react with a hydrazine in a one-pot process, enhancing efficiency and molecular diversity. beilstein-journals.org

Table 1: Examples of Precursors for Cyclocondensation Reactions

| 1,3-Dielectrophile Precursor | Hydrazine Reagent | Resulting Core Structure |

|---|---|---|

| Malondialdehyde | Methylhydrazine | 1-Methyl-1H-pyrazole |

| Acetylacetone | Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole |

| 1,1,3,3-Tetramethoxypropane | Methylhydrazine | 1-Methyl-1H-pyrazole |

Regioselective Functionalization at the Pyrazole 4-Position

Once the 1-methyl-1H-pyrazole ring is formed, the next critical step is the introduction of a functional group at the C4 position, which is the least electronically activated position on the pyrazole ring. This "handle" is then elaborated to form the ethanethiol side chain.

Common regioselective functionalization methods include:

Halogenation : Direct iodination of pyrazoles can be achieved using reagents like potassium iodide and potassium iodate in the presence of sulfuric acid, yielding 4-iodopyrazoles with high efficiency. researchgate.net This 4-halo-1-methyl-pyrazole serves as a versatile intermediate for subsequent cross-coupling reactions.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) at the 4-position using a mixture of phosphorus oxychloride and dimethylformamide. nih.gov The resulting 1-methyl-1H-pyrazole-4-carbaldehyde can be further modified.

Metalation : Regioselective deprotonation of the pyrazole ring at a specific position using strong bases, followed by quenching with an electrophile, allows for precise functionalization. nih.gov For instance, a 4-bromo-1-methyl-1H-pyrazole can undergo a bromine-magnesium exchange to create a Grignard reagent, which can then react with various electrophiles. researchgate.netrsc.org

The accessibility of the final compound relies on the availability of its fundamental building blocks. The key precursors for the pyrazole ring construction are methylhydrazine and a suitable 1,3-dicarbonyl equivalent. beilstein-journals.org

Methylhydrazine : This is a commercially available reagent, typically used as its sulfate or hydrochloride salt.

1,3-Dicarbonyl Compounds : Symmetrical and unsymmetrical 1,3-diketones can be synthesized through various methods, including the Claisen condensation of an ester with a ketone. mdpi.com Alternatively, precursors like malononitrile derivatives can be used in cyclocondensation reactions to build the pyrazole scaffold. encyclopedia.pub A patent describes a route starting from dimethyl malonate, which undergoes reaction with a formamide compound and an alkylating agent, followed by cyclization with methylhydrazine to produce a pyrazole intermediate. google.com

Introduction of the Ethane-1-thiol Moiety

With the functionalized 1-methyl-1H-pyrazole in hand, the focus shifts to creating the C-S bond and completing the ethanethiol side chain.

Direct C-H thiolation represents an atom-economical approach to forming C-S bonds. While challenging, several methods have been developed for heterocyclic systems.

Metal-Free Thiolation : Research has shown that N-substituted pyrazolones can undergo direct C-H thiolation at the 4-position with disulfides under metal-free conditions. researchgate.netresearchgate.net These methods often involve radical processes.

Thio/selenocyanation : A metal-free approach for the synthesis of 4-thio/seleno-cyanated pyrazoles has been developed using reagents like NH₄SCN and PhICl₂. researchgate.net The resulting thiocyanate can potentially be reduced to the corresponding thiol.

While these direct methods are synthetically elegant, achieving the specific introduction of an ethane-1-thiol group (rather than just a thiol) via a direct C-H functionalization is complex and would likely require a multi-step variant or a novel catalytic system.

A more established and versatile strategy involves a two-step process: first, installing a suitable precursor group at the C4 position, such as a 1-hydroxyethyl or 1-haloethyl group, and then converting this group into the thiol.

Step 1: Formation of the Precursor A common route starts with 1-methyl-1H-pyrazole-4-carbaldehyde (from a Vilsmeier-Haack reaction) or 4-acetyl-1-methyl-1H-pyrazole (from Friedel-Crafts acylation).

From an Aldehyde : Reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a methyl Grignard reagent (CH₃MgBr) yields 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

From a Ketone : Reduction of 4-acetyl-1-methyl-1H-pyrazole using a reducing agent like sodium borohydride (NaBH₄) also yields 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

This secondary alcohol can then be converted into a good leaving group, such as an alkyl halide (e.g., by reacting with SOCl₂ or PBr₃) or a tosylate.

Step 2: Conversion to the Thiol The activated precursor (halide or tosylate) can be converted to the thiol via nucleophilic substitution. chemistrysteps.com

Using Sodium Hydrosulfide (NaSH) : This is a common method where the hydrosulfide ion acts as the nucleophile to displace the leaving group. chemistrysteps.com

Using Thiourea : The alkyl halide reacts with thiourea to form a stable isothiouronium salt. Subsequent alkaline hydrolysis of this salt yields the thiol. ias.ac.inlibretexts.org This method is advantageous as it avoids the formation of dialkyl sulfide byproducts. chemistrysteps.com

Using Thioacetate : Reaction with potassium thioacetate followed by hydrolysis provides another clean route to the thiol. ias.ac.in

From Alcohols (Mitsunobu Reaction) : Alcohols can be directly converted to thioesters using thioacetic acid under Mitsunobu conditions, followed by hydrolysis to give the final thiol. ias.ac.in

Table 2: Common Reagents for Converting Precursors to Thiols

| Precursor | Reagent(s) | Intermediate | Product |

|---|---|---|---|

| R-Br / R-Cl | 1. Thiourea; 2. NaOH(aq) | Isothiouronium salt | R-SH |

| R-Br / R-Cl | NaSH | Thiolate (RS⁻) | R-SH |

| R-Br / R-Cl | 1. KSAc; 2. H₃O⁺/OH⁻ | Thioester (R-SAc) | R-SH |

| R-OH | 1. TsCl, Pyridine; 2. NaSH | Tosylate (R-OTs) | R-SH |

| R-OH | PPh₃, DIAD, Thioacetic Acid | Thioester (R-SAc) | R-SH |

(R = 1-(1-methyl-1H-pyrazol-4-yl)ethyl)

An exploration of the synthetic routes toward the chiral thiol this compound is crucial for accessing this potentially significant chemical entity. The methodologies for its preparation, particularly focusing on the stereocontrolled introduction of the thiol functionality, are of considerable interest. This article details established and potential synthetic strategies, including nucleophilic substitution and various asymmetric approaches, to afford this specific pyrazole derivative.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Reactivity of the Thiol Moiety

The thiol group (-SH) is a versatile functional group known for its nucleophilicity, susceptibility to oxidation, involvement in radical processes, and ability to coordinate with metal ions.

Nucleophilic Reactions (e.g., Conjugate Additions, Alkylation)

The sulfur atom of the thiol group in 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions, most notably alkylation and conjugate additions.

In alkylation reactions , the thiol can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophilic carbon centers to form thioethers. The general mechanism involves the attack of the thiolate on the electrophile, displacing a leaving group. While specific studies on this compound are not prevalent, the N-alkylation of pyrazoles themselves has been extensively studied, indicating the general propensity of pyrazole-containing molecules to react with alkylating agents. nih.govmdpi.comresearchgate.netresearchgate.net

Conjugate addition , or Michael addition, is another characteristic reaction of thiols. acsgcipr.orgnih.gov In this process, the thiol adds across an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by a base, which generates the more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. This reaction is a highly efficient method for the formation of thioethers. acsgcipr.org

| Reaction Type | Electrophile Example | Product Type | Catalyst (Typical) |

| Alkylation | Methyl Iodide (CH₃I) | Thioether | Base (e.g., NaH, K₂CO₃) |

| Conjugate Addition | Acrylonitrile (CH₂=CHCN) | Thioether | Base (e.g., Et₃N) or Organocatalyst |

Oxidation Pathways and Products (e.g., Sulfoxides, Sulfones, Disulfides)

The sulfur atom in the thiol group is in its lowest oxidation state and can be readily oxidized to form several higher oxidation state sulfur compounds. The primary oxidation products are disulfides, sulfoxides, and sulfones.

Disulfide Formation: Mild oxidation of this compound, for instance, through exposure to air or mild oxidizing agents like iodine (I₂), leads to the formation of a disulfide. chemrxiv.orgnih.gov This reaction involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. nih.gov The resulting disulfide features a sulfur-sulfur bond.

Sulfoxide (B87167) and Sulfone Formation: More potent oxidizing agents can further oxidize the sulfur atom. The oxidation of the corresponding thioether (formed via alkylation) with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can yield a sulfoxide. organic-chemistry.org Careful control of the stoichiometry of the oxidizing agent is crucial, as the sulfoxide can be further oxidized to a sulfone upon treatment with an excess of the oxidant. organic-chemistry.orgsunderland.ac.uk

| Oxidizing Agent | Product | Conditions |

| Air, I₂, mild oxidants | Disulfide | Ambient conditions |

| H₂O₂, m-CPBA (1 equiv.) | Sulfoxide | Controlled temperature |

| H₂O₂, m-CPBA (>2 equiv.) | Sulfone | More forcing conditions |

Radical Reactions Involving the Thiol Group

The thiol group can participate in radical reactions, primarily through the homolytic cleavage of the sulfur-hydrogen bond. This process generates a thiyl radical (RS•), which is a key intermediate in various transformations.

Thiol-ene Reaction: One of the most significant radical reactions involving thiols is the thiol-ene reaction, a free-radical mediated addition of a thiol to an alkene. wikipedia.orgunito.itchem-station.com This reaction is typically initiated by photolysis or a radical initiator and proceeds via a chain mechanism. chem-station.com The thiyl radical adds to the double bond of an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. wikipedia.orgnih.gov This "click chemistry" reaction is known for its high efficiency and functional group tolerance. chem-station.com

The homolytic bond dissociation enthalpy of the S-H bond is a key parameter in these reactions, influencing the ease of thiyl radical formation. researchgate.net The reaction of thiols can also involve radical-disulfide exchange, which is an intrinsic feature of polymerizations involving both thiols and disulfides. rsc.org

| Reaction Type | Reactant | Intermediate | Product |

| Thiol-ene Reaction | Alkene | Thiyl radical, Carbon-centered radical | Thioether |

| Homolytic Cleavage | Heat, Light | Thiyl radical | - |

Complexation with Metal Ions (Coordination Chemistry)

Both the pyrazole (B372694) ring and the thiol group can act as ligands, coordinating to metal ions to form metal complexes. Pyrazole derivatives are well-known for their ability to form a wide variety of coordination complexes with numerous metal ions, leading to diverse geometries and nuclearities. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring can act as electron donors.

The thiol group, or more commonly the deprotonated thiolate, is a soft ligand that readily coordinates to soft metal ions such as Ag(I), Au(I), and Cu(I). nih.govmocedes.org The presence of both a pyrazole ring and a thiol group in this compound makes it a potentially bidentate or bridging ligand, capable of forming stable chelate rings or polynuclear complexes. The coordination can involve the nitrogen atom of the pyrazole ring and the sulfur atom of the thiol group. The stability and stoichiometry of such complexes are influenced by factors like pH and the solvent system. mocedes.org

| Metal Ion Example | Potential Coordination Sites | Complex Type |

| Ag(I) | Pyrazole Nitrogen, Thiol Sulfur | Chelate or Bridged Complex |

| Cu(II) | Pyrazole Nitrogen, Thiol Sulfur | Mononuclear or Polynuclear Complex |

| Au(I) | Pyrazole Nitrogen, Thiol Sulfur | Cluster or Helicate |

Reactivity of the 1-Methyl-1H-pyrazole Ring

The 1-methyl-1H-pyrazole ring is an aromatic heterocycle. Its reactivity is characterized by a susceptibility to electrophilic attack, particularly at the C4 position.

Electrophilic Aromatic Substitution (at remaining C-H positions)

The pyrazole ring is considered electron-rich and undergoes electrophilic aromatic substitution. Due to the electronic distribution within the ring, the C4 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles. quora.comlibretexts.org The presence of the ethanethiol (B150549) group at the C4 position in the target molecule means that for electrophilic substitution to occur on the ring, it would have to take place at the C3 or C5 positions. However, electrophilic attack at C4 is overwhelmingly favored in unsubstituted or C4-unsubstituted pyrazoles. researchgate.netrrbdavc.orgencyclopedia.pub Therefore, for the parent 1-methyl-1H-pyrazole, electrophilic substitution would occur at C4.

Halogenation: Pyrazoles can be readily halogenated at the C4 position using reagents like N-halosuccinimides (NBS, NCS). researchgate.netbeilstein-archives.org These reactions are often high-yielding and can be carried out under mild conditions. researchgate.net If the C4 position is already substituted, halogenation can occur at other positions, though typically under more forcing conditions. researchgate.net

Nitration: Nitration of the pyrazole ring, also typically at the C4 position, can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid, or N-nitropyrazole reagents. nih.govnih.govacs.org The reaction introduces a nitro group onto the pyrazole ring. For instance, 1-methylpyrazole (B151067) can be nitrated to yield 1-methyl-4-nitropyrazole. nih.gov

| Reaction Type | Reagent | Electrophile | Major Product (for 1-methyl-1H-pyrazole) |

| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | 4-Bromo-1-methyl-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) | Cl⁺ | 4-Chloro-1-methyl-1H-pyrazole |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 1-Methyl-4-nitro-1H-pyrazole |

Nucleophilic Attack and Addition to the Pyrazole Ring

The pyrazole ring, being a π-excessive heteroaromatic system, is generally resistant to nucleophilic aromatic substitution. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups that decrease the electron density of the ring. In the case of this compound, the ethanethiol group is not a strong electron-withdrawing group, making nucleophilic attack on the ring challenging under normal conditions.

For a nucleophilic attack to occur, the pyrazole ring would typically need to be activated. One potential pathway involves the reaction with a strong nucleophile at the C5 position, which is rendered more electrophilic by the adjacent nitrogen atom (N1). An illustrative example from related pyrazole chemistry is the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole, which results in amination at the C5 position. researchgate.net While the nitro group in this example is a strong activator, it demonstrates the regioselectivity of nucleophilic attack on a 1,4-substituted pyrazole.

For this compound, a hypothetical reaction with a potent nucleophile, such as an organolithium reagent, might proceed as depicted in the table below, although such reactivity is not extensively documented and would likely require harsh conditions.

Table 1: Hypothetical Nucleophilic Substitution on the Pyrazole Ring

| Nucleophile | Proposed Product | Reaction Conditions | Plausible Mechanism |

|---|---|---|---|

| Butyllithium (BuLi) | 5-Butyl-1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol | Anhydrous THF, low temperature | Nucleophilic addition-elimination |

Transformations Involving N-Methyl Group

The N-methyl group of this compound can participate in several types of reactions. One key transformation is dealkylation, which would convert the N-methylpyrazole to the corresponding N-H pyrazole. This can be achieved through various methods, though specific application to this molecule is not detailed in the literature. The von Braun reaction, using cyanogen (B1215507) bromide, or modifications using chloroformates, are classical methods for N-demethylation. wikipedia.org

Furthermore, the nitrogen atom of the N-methyl group can be quaternized by reaction with alkyl halides to form a pyrazolium (B1228807) salt. nih.gov This transformation significantly alters the electronic properties of the pyrazole ring, making it more electron-deficient and potentially more susceptible to nucleophilic attack.

Another possible transformation involves the metallation of the methyl group. Studies on 1-methylpyrazole have shown that under kinetically controlled conditions, treatment with a strong base like n-butyllithium can lead to lithiation of the methyl group, which can then be reacted with various electrophiles. nih.gov

Interplay Between Pyrazole and Thiol Reactivity

Electronic Effects on Reaction Pathways

The 1-(ethanethiol) group at the C4 position influences the electron distribution of the pyrazole ring. The sulfur atom, through resonance, can act as a weak π-donor, slightly increasing the electron density of the ring. This effect would generally deactivate the ring towards nucleophilic attack but could enhance its reactivity towards electrophiles at the C5 position.

Conversely, the pyrazole ring, as an aromatic system, influences the acidity of the thiol proton. The pKa of the thiol group is expected to be affected by the electronic nature of the pyrazole ring. The formation of the thiolate anion (-S⁻) creates a potent nucleophile, which can readily participate in S-alkylation, S-acylation, or oxidation reactions to form disulfides.

Table 2: Influence of Electronic Effects on Reactivity

| Functional Group | Electronic Effect on the Other Moiety | Consequence on Reactivity |

|---|---|---|

| 1-(Ethanethiol) group | Weak π-donation to the pyrazole ring | Deactivation towards nucleophilic attack on the ring; potential activation towards electrophilic attack. |

Steric Hindrance and Conformational Influences on Reactivity

The ethanethiol group at the C4 position can exert steric hindrance, potentially impeding the approach of reagents to the adjacent C3 and C5 positions of the pyrazole ring. The conformational flexibility of the ethanethiol side chain allows it to adopt various spatial arrangements, which can influence the accessibility of the reactive sites on the pyrazole ring. iu.edu.saosti.gov

For instance, in reactions involving the pyrazole ring, the preferred conformation of the ethanethiol group could shield one of the adjacent positions more than the other, leading to regioselective outcomes. Computational studies would be valuable in determining the most stable conformers and the rotational barriers of the C-C and C-S bonds in the side chain, thereby providing insight into the steric environment around the heterocyclic core. researchgate.net

Mechanistic Investigations of Key Transformations

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for elucidating reaction mechanisms and identifying rate-determining steps. For a hypothetical nucleophilic aromatic substitution reaction on the pyrazole ring, the rate-determining step would likely be the initial attack of the nucleophile to form a Meisenheimer-like intermediate. The stability of this intermediate would be influenced by the electronic nature of the substituents on the ring.

In the case of reactions involving the thiol group, such as S-alkylation, the reaction typically follows an SN2 mechanism. The rate of such a reaction would be dependent on the concentration of both the thiolate anion and the alkylating agent. The formation of the thiolate from the thiol is generally a fast acid-base equilibrium, and the subsequent nucleophilic attack is often the rate-determining step.

Table 3: Postulated Rate-Determining Steps for Key Transformations

| Transformation | Plausible Mechanism | Likely Rate-Determining Step | Factors Influencing Rate |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | SNAr | Formation of the Meisenheimer intermediate | Nucleophile strength, leaving group ability, ring activation |

| S-Alkylation of the thiol | SN2 | Nucleophilic attack of the thiolate on the electrophile | Concentration of reactants, solvent polarity, steric hindrance |

Further experimental and computational studies are necessary to fully delineate the kinetic and mechanistic intricacies of the reactions of this compound.

Identification of Reaction Intermediates

Due to the transient and often unstable nature of reaction intermediates, their direct observation and characterization can be challenging. In the context of the reactivity of this compound, particularly in metal-catalyzed reactions, several key intermediates can be postulated based on analogous chemical systems.

In reactions involving the thiol group, such as nucleophilic additions or the formation of metal-thiolate complexes, the initial intermediate is the thiolate anion, formed upon deprotonation of the thiol. The stability of this thiolate is influenced by the electron-withdrawing or -donating nature of the pyrazole ring.

In the presence of a transition metal catalyst, the pyrazole nitrogen and the sulfur of the thiol can coordinate to the metal center, forming a chelate complex. This coordination can activate the thiol group, facilitating its participation in subsequent reaction steps. For instance, in oxidative addition reactions, a metal-thiolate intermediate is a common species.

Furthermore, in reactions such as the Michael addition of the thiol to an α,β-unsaturated carbonyl compound, a carbanion intermediate is expected to form after the initial nucleophilic attack of the thiolate. The stability and subsequent protonation of this carbanion dictate the stereochemical outcome of the reaction.

Table 1: Postulated Reaction Intermediates in the Reactions of this compound

| Reaction Type | Postulated Intermediate | Method of Identification (Analogous Systems) |

| Nucleophilic Addition | Thiolate Anion | Spectroscopic methods (NMR, IR), Trapping experiments |

| Metal-Catalyzed Cross-Coupling | Metal-Thiolate Complex | X-ray Crystallography, Spectroscopic analysis |

| Michael Addition | Carbanion Intermediate | Low-temperature NMR, Computational modeling |

| Radical Addition | Thiyl Radical | Electron Paramagnetic Resonance (EPR) Spectroscopy |

It is important to note that the direct experimental identification of these intermediates for this compound is not extensively documented in the current literature. The information presented here is based on established reaction mechanisms for similar thiol and pyrazole-containing compounds.

Computational Modeling of Reaction Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, computational studies can provide valuable insights into the energetics and geometries of transition states, which are not readily accessible through experimental means.

For instance, in the context of a nucleophilic addition reaction, DFT calculations can be employed to model the transition state of the attack of the thiolate on an electrophile. Such models would reveal the bond-forming and bond-breaking processes at the transition state, as well as the activation energy of the reaction. The choice of the DFT functional and basis set is critical for obtaining accurate results. Range-separated functionals, for example, have been shown to be more reliable for modeling reactions involving charge-transfer, such as the formation of carbanion intermediates in thio-Michael additions. acs.orgsquarespace.com

Table 2: Representative Calculated Activation Energies for Thiol Addition Reactions from Analogous Systems

| Reaction | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |

| Thiolate addition to an enone | ωB97X-D | 6-311+G(d,p) | 10-15 |

| Radical addition of a thiol to an alkene | B3LYP | 6-31G(d) | 5-8 |

These computational models can also be used to study the effect of the pyrazole ring on the reactivity of the thiol group. For example, by comparing the activation energies of the reactions of this compound with those of a simple alkyl thiol, the electronic and steric influence of the pyrazole moiety can be quantified.

Catalytic Cycles and Metal-Ligand Cooperation

The presence of both a pyrazole ring and a thiol group in this compound makes it a potentially effective ligand in homogeneous catalysis. The pyrazole nitrogen can act as a coordinating atom, while the thiol group can either coordinate to the metal center or participate in proton transfer, leading to metal-ligand cooperation (MLC). nih.govelsevierpure.comnih.gov

MLC is a phenomenon where both the metal center and the ligand are actively involved in the bond activation of a substrate. In a hypothetical catalytic cycle involving a complex of this compound with a transition metal, the following steps could be envisioned:

Ligand Coordination: The pyrazole-thiol ligand coordinates to the metal center.

Substrate Activation: The substrate binds to the metal complex.

Metal-Ligand Cooperation: The thiol group could act as a proton shuttle, facilitating the cleavage of a bond in the substrate. For example, in a hydrogenation reaction, the thiol could assist in the heterolytic cleavage of dihydrogen.

Product Formation and Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next cycle.

The use of pyrazole-containing ligands in catalysis has been demonstrated to enhance the activity of metal centers. rsc.orgbohrium.comnih.gov For instance, titanium isopropoxide in the presence of pyrazole ligands shows enhanced catalytic activity for the ring-opening polymerization of L-lactide, a process attributed to a cooperative effect between two titanium centers bridged by the pyrazole ligands. rsc.orgbohrium.comnih.gov

While specific catalytic cycles involving this compound are not detailed in the literature, the principles of MLC and the known catalytic activity of pyrazole- and thiol-containing complexes suggest that this compound holds promise as a versatile ligand in catalysis. nih.govelsevierpure.comnih.gov

Theoretical and Computational Chemistry Investigations of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for exploring the intrinsic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. eurasianjournals.com DFT studies, particularly using functionals like B3LYP, are effective for optimizing molecular geometry and predicting a variety of molecular properties. derpharmachemica.comresearchgate.nettandfonline.comresearchgate.net

For 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol, DFT calculations would be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data from techniques like X-ray crystallography for similar compounds, often showing a high degree of correlation. nih.gov

Furthermore, DFT is employed to calculate vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C-S stretch of the thiol group, the N-N stretch of the pyrazole (B372694) ring, and the C-H vibrations of the methyl and ethyl groups.

The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), are critical for predicting reactivity. The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical reactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles for a pyrazole derivative, calculated using the B3LYP/6-311++G(d,p) level of theory, to illustrate expected results.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| N1-N2 | 1.35 Å | |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.37 Å | |

| C4-C(ethyl) | 1.51 Å | |

| C(ethyl)-S | 1.85 Å | |

| S-H | 1.34 Å | |

| Bond Angles | ||

| N1-N2-C3 | 111.5° | |

| N2-C3-C4 | 105.0° | |

| C3-C4-C5 | 107.5° | |

| C4-C5-N1 | 108.0° | |

| C5-N1-N2 | 108.0° | |

| C5-C4-C(ethyl) | 125.0° | |

| C4-C(ethyl)-S | 110.0° | |

| Dihedral Angle | ||

| C5-C4-C(ethyl)-S | 120.0° |

Data is illustrative and based on general values for substituted pyrazoles found in computational chemistry literature.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are crucial for accurately determining the potential energy surface of a molecule.

By calculating the energy of the molecule for different atomic arrangements, researchers can identify stable structures, known as energy minima. For this compound, this would involve finding the most stable arrangement of the ethylthiol side chain relative to the pyrazole ring.

Furthermore, ab initio methods are essential for locating transition states—the highest energy point along a reaction coordinate. The energy difference between the reactant's energy minimum and the transition state is the activation energy barrier. wuxiapptec.com For instance, in studying the isomerization of N-substituted pyrazoles, computational methods have been used to calculate activation barriers that can be as high as 50-70 kcal/mol. nih.gov These calculations are vital for understanding reaction kinetics and mechanisms, such as potential rearrangements or decomposition pathways of the target compound.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as it is easier for an electron to be excited to the LUMO. nih.gov Conversely, a large energy gap implies high stability.

For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and adjacent atoms, while the LUMO is also localized across the ring system. nih.gov The specific energies and the gap can be used to derive several quantum chemical reactivity parameters, as shown in the illustrative table below.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative Data) This interactive table shows typical FMO energies and derived reactivity descriptors for a pyrazole derivative, calculated at the B3LYP/6-311G(d,p) level.

| Property | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.10 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.15 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.10 |

| Global Hardness | η | (I - A) / 2 | 2.575 |

| Global Softness | S | 1 / (2η) | 0.194 |

| Electronegativity | χ | (I + A) / 2 | 3.675 |

| Chemical Potential | μ | -(I + A) / 2 | -3.675 |

| Electrophilicity Index | ω | μ² / (2η) | 2.62 |

Values are representative examples derived from studies on various pyrazole derivatives. derpharmachemica.comnih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the ethylthiol side chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy required to interconvert between them. eurasianjournals.com

Rotation around single bonds, such as the C4-C(ethyl) and C(ethyl)-S bonds, is not entirely free. It is hindered by an energy barrier known as the rotational barrier. wustl.edu Computational methods can map the potential energy surface by systematically rotating a specific dihedral angle and calculating the energy at each step.

The resulting energy profile shows low-energy points corresponding to stable, staggered conformations and high-energy points corresponding to unstable, eclipsed conformations. The energy difference between the highest and lowest points on this profile is the rotational barrier. For molecules with flexible side chains, identifying the global energy minimum—the most preferred conformation—is a primary goal of this analysis. bohrium.com This preferred shape dictates how the molecule interacts with its environment.

The relative stability of different conformations is determined by a balance of intramolecular interactions. wustl.edu

Steric Effects: This refers to the repulsive force that arises when non-bonded atoms are forced into close proximity. In this compound, steric hindrance between the ethylthiol group and the methyl group on the pyrazole ring could influence the preferred rotational angle around the C4-C(ethyl) bond. The eclipsed conformations are high in energy precisely because of this steric repulsion. wustl.edu

Intramolecular Hydrogen Bonding: Although thiols are weaker hydrogen bond donors than alcohols, a weak intramolecular hydrogen bond could potentially form between the thiol hydrogen (S-H) and one of the nitrogen atoms (N1 or N2) of the pyrazole ring. Such an interaction, if present, would stabilize a specific conformation, holding the side chain in a folded arrangement. Computational studies are adept at identifying and quantifying the stabilizing energy of such weak interactions. ljmu.ac.uk

π-Interactions: The electron-rich pyrazole ring can participate in various non-covalent interactions. For instance, π-alkyl interactions between the pyrazole ring and the ethyl group's C-H bonds could contribute to conformational stability. researchgate.netmdpi.com

By carefully analyzing these competing effects, computational chemistry can build a comprehensive energy landscape that explains the conformational preferences of this compound.

Molecular Dynamics (MD) Simulations

The solvent environment can profoundly influence the structure, stability, and reactivity of a solute molecule. MD simulations are particularly well-suited to explore these solvation effects by explicitly modeling the interactions between the solute and individual solvent molecules. The behavior of this compound would be expected to differ significantly in polar versus non-polar solvents due to its combination of a polar pyrazole ring and a reactive thiol group.

In polar protic solvents like water, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the thiol group can act as a weak hydrogen bond donor. These interactions would influence the rotational freedom around the C-C and C-S bonds, potentially stabilizing specific conformations. In contrast, in aprotic polar solvents such as DMSO, the hydrogen bond donating capacity of the solvent is diminished, which could alter the conformational equilibrium. mdpi.com In non-polar solvents like hexane, intramolecular forces would dominate, as intermolecular interactions would be limited to weaker van der Waals forces.

Computational studies on pyrazole derivatives often explore their dynamic behavior and conformational space using such simulation techniques. eurasianjournals.com A key aspect to investigate for this molecule would be the orientation of the thiol group relative to the pyrazole ring, as this can affect its accessibility for chemical reactions.

Table 1: Illustrative Solvation Effects on Key Dihedral Angle (Cring-C-S-H) of this compound from a Hypothetical MD Simulation

| Solvent | Dielectric Constant | Predominant Conformation (°) | H-Bonding Interactions |

| Water | 78.4 | ~60° (gauche) | Strong (solute-solvent) |

| DMSO | 46.7 | ~75° (gauche) | Moderate (solute-solvent) |

| Hexane | 1.9 | ~180° (anti) | Negligible (intramolecular favored) |

Note: Data are illustrative and represent plausible outcomes from an MD simulation.

MD simulations can track the atomic movements of this compound in a solution over time, revealing its dynamic properties. nih.gov Key dynamic behaviors that could be analyzed include:

Conformational Isomerism: The molecule can exist in different rotational conformations (rotamers) due to the single bonds in the ethanethiol (B150549) side chain. Simulations can quantify the population of each conformer and the rate of interconversion between them.

Radial Distribution Functions (RDFs): RDF analysis can reveal the average distance and structuring of solvent molecules around specific atoms of the solute, such as the sulfur atom of the thiol group or the nitrogen atoms of the pyrazole ring. This provides a detailed picture of the local solvent shell.

Diffusion Coefficient: The simulation can be used to calculate the self-diffusion coefficient of the molecule in various solvents, providing information about its mobility in the liquid phase.

These computational approaches are standard for exploring the dynamic nature of heterocyclic compounds and their derivatives in solution. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data or provide insights in its absence. researchgate.net Density Functional Theory (DFT) is a common and reliable method for these predictions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be performed on the optimized molecular geometry. nih.govderpharmachemica.com

The predicted chemical shifts provide valuable information:

¹H NMR: The calculation would distinguish between the protons on the pyrazole ring, the N-methyl group, the ethyl side chain, and the crucial thiol proton (S-H). The thiol proton's chemical shift is particularly sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR: The shifts for the carbon atoms in the pyrazole ring, the N-methyl group, and the side chain can be predicted, confirming the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazole C-H (Position 3) | 7.5 - 7.8 | 135 - 140 |

| Pyrazole C-H (Position 5) | 7.6 - 7.9 | 128 - 133 |

| N-CH₃ | 3.8 - 4.1 | 38 - 42 |

| Side Chain CH | 3.5 - 3.9 | 30 - 35 |

| Side Chain CH₃ | 1.5 - 1.8 | 22 - 26 |

| Thiol S-H | 1.3 - 2.0 | - |

| Pyrazole C (Position 4) | - | 115 - 120 |

Note: Values are illustrative, based on typical ranges for similar heterocyclic and thiol compounds, and would be calculated relative to a standard like TMS. researchgate.netnih.gov

Computational methods can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. osti.govnih.gov These simulations are invaluable for assigning experimental spectral bands to specific molecular motions. researchgate.netsciencepublishinggroup.com

A frequency calculation on the optimized geometry of this compound would yield a set of normal modes. Key vibrations would include:

S-H Stretch: A weak to medium intensity band in the IR spectrum, typically around 2550-2600 cm⁻¹, which is characteristic of the thiol group.

C-S Stretch: A weak band in the 600-800 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches from the pyrazole ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and ethyl groups (below 3000 cm⁻¹). derpharmachemica.com

Pyrazole Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching within the aromatic ring.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Low |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| S-H Stretch | 2570 - 2595 | High |

| Pyrazole Ring (C=N, C=C) Stretch | 1450 - 1600 | Medium-High |

| CH₃ Deformation | 1370 - 1460 | Medium |

| C-S Stretch | 650 - 750 | High |

Note: Data are illustrative, representing typical frequency ranges obtained from DFT calculations. Calculated frequencies are often scaled by a factor to better match experimental values. osti.gov

Modeling of Reaction Mechanisms and Catalysis

Computational chemistry is a vital tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. researchgate.net For this compound, theoretical modeling can explore its potential reactivity and role in catalytic processes. Pyrazole-containing ligands are known to be versatile in catalysis, often involving metal-ligand cooperation. nih.govmdpi.com

The molecule possesses two key functional sites: the nucleophilic sulfur atom of the thiol and the nitrogen atoms of the pyrazole ring. Modeling can investigate several potential reaction pathways:

Thiol Reactivity: The thiol group can be deprotonated to form a thiolate, which is a potent nucleophile. DFT calculations can determine the pKa of the thiol proton and model its participation in nucleophilic substitution or addition reactions. The activation barriers for these reactions can be calculated by locating the transition state structures.

Oxidation Reactions: Thiols can be oxidized to form disulfides or higher oxidation state sulfur species. Computational models can map out the potential energy surface for such oxidation reactions, comparing different oxidants and mechanistic pathways.

Coordination and Catalysis: The nitrogen and sulfur atoms can act as ligands, coordinating to a metal center. Theoretical studies can model the geometry and stability of such metal complexes. nih.govresearchgate.net Furthermore, these models can explore the role of the pyrazole-thiol ligand in a catalytic cycle, such as in oxidation or hydrogenation reactions, by calculating the energies of intermediates and transition states. mdpi.commdpi.com For instance, the pyrazole moiety can act as a proton shuttle or stabilize a metal center's oxidation state during catalysis.

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Description | Computational Method | Calculated ΔG‡ (kcal/mol) |

| 1 | Thiol Deprotonation by Base | DFT (B3LYP/6-31G) with PCM | 5.2 |

| 2 | Thiolate attack on Electrophile | DFT (B3LYP/6-31G) with PCM | 18.7 |

| 3 | Disulfide formation (Oxidation) | DFT (B3LYP/6-31G*) with PCM | 22.5 |

Note: Data are hypothetical and for illustrative purposes to show how computational modeling quantifies reaction barriers.

Lack of Specific Research Hinders Detailed Theoretical Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry investigations of the compound this compound. At present, there are no published studies that specifically detail the reaction pathways, activation energies, catalytic intermediates, transition states, or the influence of solvents on the reaction kinetics of this particular molecule. Consequently, a detailed article adhering to the requested scientific outline cannot be generated without resorting to speculation, which would compromise scientific accuracy.

While general computational studies on pyrazole derivatives and thiol reactions exist, extrapolating this information to a specific, unstudied compound would not provide a scientifically valid analysis. The reactivity and energetic profile of a molecule are highly dependent on its precise structure, including the nature and position of its substituents.

General principles from computational chemistry of related compounds can offer a broad context. For instance, theoretical studies on pyrazole derivatives often utilize Density Functional Theory (DFT) to explore their electronic structure and reactivity. nih.govresearchgate.netresearchgate.netresearchgate.net Such studies on the broader pyrazole class indicate that the ring nitrogens and the carbon atoms of the pyrazole ring can exhibit varying degrees of nucleophilicity and electrophilicity, which are crucial in determining reaction mechanisms. researchgate.netpharmaguideline.comnih.gov

However, without specific computational data for this compound, any discussion of its specific reaction mechanisms, the energies associated with these processes, and the role of solvents would be purely hypothetical. The scientific community has not yet directed its focus to the theoretical investigation of this particular compound. Therefore, the detailed elucidation of its chemical behavior from a computational standpoint remains an area for future research.

Exploration of Chemical Applications and Materials Science Contributions of 1 1 Methyl 1h Pyrazol 4 Yl Ethane 1 Thiol

Application as a Ligand in Coordination Chemistry and Catalysis

The structural combination of a pyrazole (B372694) ring and a thiol group suggests a strong potential for 1-(1-methyl-1H-pyrazol-4-yl)ethane-1-thiol to act as a versatile ligand in coordination chemistry. Pyrazole derivatives are widely utilized as N-donor ligands, while thiols are effective S-donor ligands. researchgate.netajgreenchem.compen2print.org This dual-donor capability could allow the compound to function as a bidentate ligand, forming stable chelate rings with a variety of transition metals. The specific nature of the N-methylpyrazole and the secondary thiol would influence the electronic and steric properties of the resulting metal complexes, which are critical factors in catalysis. researchgate.netajgreenchem.com

Design of Chiral Ligands for Asymmetric Catalysis

The presence of a stereocenter at the carbon atom bearing the thiol group means that this compound can exist as a pair of enantiomers. This inherent chirality is a crucial feature for its potential use in asymmetric catalysis, where chiral ligands are employed to induce stereoselectivity in chemical reactions. nih.govmdpi.com While no studies have specifically reported the resolution of this compound's enantiomers or their application, the synthesis of chiral pyrazole-containing ligands is a known strategy for creating effective catalysts for a range of asymmetric transformations. nih.govmdpi.com

Homogeneous Catalysis Mediated by Metal Complexes of the Compound

Metal complexes incorporating pyrazole and thiol-based ligands are known to be active homogeneous catalysts for various organic reactions. nih.gov The pyrazole moiety can stabilize the metal center, while the thiol or thiolate group can participate directly in catalytic cycles, for instance, through oxidative addition or reductive elimination steps. The electronic properties of the N-methylpyrazole ring can be tuned to modulate the reactivity of the metal center, a common strategy in the design of homogeneous catalysts. bohrium.com

Heterogeneous Catalysis via Immobilized Derivatives

For applications in heterogeneous catalysis, ligands are often immobilized on solid supports. The pyrazole or thiol functional groups of this compound could, in principle, be chemically tethered to materials such as silica, polymers, or metal-organic frameworks. Such immobilization would facilitate catalyst recovery and reuse, which are significant advantages in industrial processes. While this has been demonstrated for other pyrazole-containing molecules, no specific examples exist for the title compound.

Mechanism of Catalytic Activity and Selectivity

The potential catalytic mechanism of metal complexes derived from this compound would likely involve the cooperative action of the pyrazole and thiol functionalities. The pyrazole ring typically serves as a spectator ligand that modulates the electronic environment of the metal, while the thiol group can be deprotonated to a thiolate, which can act as a bridging ligand or participate in substrate activation. The specific mechanism and resulting selectivity would be highly dependent on the choice of metal, the reaction conditions, and the substrate.

Role as a Building Block in Organic Synthesis

The compound this compound is commercially available, indicating its use as a building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol group and an aromatic pyrazole ring, allows for a variety of chemical transformations.

Precursor for the Synthesis of Complex Heterocyclic Systems

Pyrazole derivatives are foundational building blocks for the synthesis of more complex heterocyclic structures, many of which have applications in medicinal chemistry and materials science. scirp.orgnih.govresearchgate.netresearchgate.netacs.org The thiol group in this compound is a reactive handle that can be used to construct new rings. For example, it could undergo reactions with electrophiles to form sulfur-containing heterocycles like thiazoles or thiophenes that are fused or linked to the pyrazole core. mdpi.commdpi.comresearchgate.net While these synthetic pathways are chemically plausible, specific examples starting from this compound have not been reported in the literature.

Intermediate in Multi-Step Organic Transformations

The utility of this compound as an intermediate in multi-step organic synthesis is predicated on the reactivity of both the pyrazole core and the thiol functional group. Pyrazole derivatives are foundational building blocks in medicinal and agrochemical industries, valued for their wide range of biological activities. beilstein-journals.orgmdpi.comglobalresearchonline.net The synthesis of functionalized pyrazoles is a significant area of research, often involving multi-step sequences where specific substitution patterns are installed progressively. nih.govkhpi.edu.ua

The thiol group (-SH) on the ethanediyl bridge offers a versatile handle for a variety of transformations. It can undergo S-alkylation, S-acylation, oxidation to disulfides or sulfonic acids, and participate in addition reactions. For instance, the synthesis of various pyrazol-4-thiols has been developed as a route to more complex sulfur-containing heterocyclic systems. researchgate.netchemrxiv.org While direct evidence for the use of this compound as a specific intermediate is not prominent in the literature, its structure allows for its theoretical application in several synthetic strategies. For example, it could be employed in the construction of molecules where the pyrazole moiety serves as a pharmacophore and the thiol group is used to link to another part of the molecule or to a solid support.

Table 1: Potential Transformations Involving this compound as an Intermediate

| Reaction Type | Potential Reagent(s) | Potential Product Type | Significance |

|---|---|---|---|

| S-Alkylation | Alkyl halides (e.g., R-Br) | Thioether | Introduction of new carbon skeletons. |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adduct | Carbon-sulfur bond formation for building complex molecules. |

| Oxidation | H₂O₂, I₂ | Disulfide | Formation of dimeric structures, relevant in self-assembly. |

| Thiol-Ene "Click" Reaction | Alkenes, Radical Initiator | Thioether | Efficient covalent ligation for materials synthesis or bioconjugation. |

Chiral Auxiliaries and Resolving Agents

The this compound molecule possesses a stereocenter at the carbon atom bearing the thiol group, making it a chiral compound. This intrinsic chirality suggests its potential use as a chiral auxiliary or a resolving agent in asymmetric synthesis, provided it can be obtained in an enantiomerically pure form. Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they are removed. rsc.org

While the use of this specific compound as a chiral auxiliary has not been documented in available research, the broader class of pyrazole derivatives has been explored in asymmetric catalysis. rsc.orgresearchgate.net The pyrazole ring can act as a coordinating ligand for metal catalysts, creating a defined chiral environment around the reactive center. In a hypothetical scenario, after resolving the racemic mixture of this compound, a single enantiomer could be attached to a prochiral substrate. The pyrazole moiety could then sterically or electronically influence the approach of a reagent, leading to the formation of one stereoisomer of the product in excess.

Contribution to Materials Science

The bifunctional nature of this compound, featuring a robust heterocyclic ring and a reactive thiol group, makes it a highly attractive building block for advanced materials.

Incorporation into Polymeric Materials (e.g., Thiol-Ene Polymers, Networks)

The thiol group is highly effective in "click" chemistry, particularly in radical-mediated thiol-ene reactions. This reaction proceeds with high efficiency under mild conditions, is tolerant of many functional groups, and results in the formation of stable thioether linkages. These characteristics make it an ideal method for polymer synthesis and modification.

Although no studies have specifically reported the incorporation of this compound into polymers, its structure is perfectly suited for this application. It can be reacted with di- or multifunctional "enes" (molecules with double bonds) to form cross-linked polymer networks. The pyrazole units would be incorporated as pendant groups along the polymer backbone, imparting specific properties such as thermal stability, hydrophilicity, or metal-coordinating capabilities to the final material.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. cas.org The pyrazole moiety is a well-established and highly effective ligand in coordination chemistry, capable of binding to a wide range of metal centers through its nitrogen atoms. researchgate.netresearchgate.net This has led to the development of numerous pyrazolate-based MOFs, some of which exhibit exceptional thermal and chemical stability. researchgate.netuninsubria.it

Furthermore, the thiol group can also coordinate with soft metal ions or be post-synthetically modified within the MOF structure. rsc.org The compound this compound is thus a prime candidate for a bifunctional linker in MOF synthesis. It could coordinate to one type of metal through its pyrazole ring and to another through its thiol group, potentially leading to the formation of heterometallic frameworks. nih.gov The presence of the thiol functionality within the pores of a MOF could also create active sites for catalysis or for the selective capture of heavy metals. rsc.org

Table 2: Potential Contributions of Functional Groups to MOF Properties

| Functional Group | Coordination Site | Potential Metal Ions | Resulting MOF Property |

|---|---|---|---|

| N-Methylpyrazole | Nitrogen lone pairs | Zn(II), Cu(II), Ni(II), Co(II) | Structural framework formation, thermal/chemical stability. researchgate.netuninsubria.it |

| Thiol (-SH) | Sulfur lone pair | Ag(I), Hg(II), Cd(II), Au(I) | Selective metal binding, catalytic activity, sensor development. rsc.org |

Surface Modification and Functionalization

The modification of surfaces is crucial for developing materials with tailored properties for applications in electronics, biosensing, and catalysis. Thiols are widely used for surface functionalization, particularly for their ability to form strong, self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. nih.govresearchgate.net

This compound could be anchored to a gold surface via its thiol group. This would result in a surface densely functionalized with N-methylpyrazole units. These exposed pyrazole groups could then be used to coordinate metal ions, attach biological molecules, or alter the surface's wetting and adhesive properties. Such functionalized surfaces could find use in the development of novel sensors or catalytic substrates. nih.govresearchgate.net The general utility of thiols in surface modification is well-established, providing a strong basis for the potential of this specific pyrazole-thiol. mdpi.com

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. beilstein-journals.org Pyrazole rings are effective components in supramolecular design due to the ability of their nitrogen atoms to act as hydrogen bond acceptors or metal coordination sites. nih.gov

While the N-methylation in this compound precludes its use as a hydrogen bond donor, the nitrogen lone pairs are still available for coordination-driven self-assembly. Furthermore, the thiol group introduces another dimension of interactivity. Thiols can act as hydrogen bond donors or acceptors, and they can be gently oxidized to form disulfide bonds (-S-S-). This reversible covalent bond formation is a powerful tool in dynamic supramolecular systems. It is conceivable that the molecule could self-assemble on surfaces or in solution, driven by a combination of weak intermolecular forces and the potential for disulfide linkage, though specific research on this behavior is not yet available.

Development of Chemical Sensors and Probes

The unique molecular architecture of this compound makes it a promising candidate for the design of selective and sensitive chemical sensors. The pyrazole ring provides a stable, aromatic platform that can be functionalized, while the thiol group offers a reactive site with a known affinity for specific analytes, most notably heavy metal ions.

Chemosensors for Metal Ions (e.g., based on thiol-metal interactions)

The thiol (-SH) group is a soft Lewis base, which leads to strong coordination with soft Lewis acids, a category that includes many heavy and transition metal ions. This interaction is a cornerstone of its potential application in chemosensors. When this compound interacts with a target metal ion, the sulfur atom can form a stable coordinate bond, leading to the formation of a metal-thiolate complex. This binding event can be engineered to produce a measurable signal.

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, also possesses coordination capabilities and can participate in the binding of metal ions. nih.govsemanticscholar.org The combined presence of the pyrazole and thiol groups could lead to a chelating effect, where both functionalities bind to the same metal ion, resulting in a more stable complex and potentially higher selectivity for certain metals over others. Research on other pyrazole-based ligands has demonstrated their effectiveness in selectively binding metal ions like Cu(II), Zn(II), Fe(III), and Hg(II). nih.govnih.govresearchgate.net

The potential selectivity of a chemosensor based on this compound would be influenced by the coordination preferences of the target metal ion and the spatial arrangement of the pyrazole and thiol groups. It is conceivable that this molecule could be fine-tuned to target specific metal ions of environmental or biological concern.

To illustrate the potential performance of such a chemosensor, the following table presents hypothetical detection parameters for various metal ions, based on data from existing pyrazole-based sensors.

| Target Metal Ion | Potential Limit of Detection (LOD) | Potential Sensing Mechanism |

| Cu(II) | 1.6 µM | Colorimetric/Fluorometric |

| Fe(III) | 0.025 µM | Fluorometric |

| Hg(II) | 4.73 x 10⁻⁷ M | Colorimetric |

| Zn(II)/Cd(II) | Not specified | Fluorometric |

This interactive table is based on data from analogous pyrazole-containing chemosensors and represents a projection of potential capabilities.

Optical or Electrochemical Sensing Mechanisms

The interaction between this compound and a metal ion can be transduced into a detectable signal through various mechanisms, primarily optical or electrochemical.

Optical Sensing Mechanisms: Optical sensors rely on changes in the photophysical properties of the sensor molecule upon analyte binding. For a molecule like this compound, this could manifest in several ways:

Colorimetric Sensing: The formation of a metal-thiolate complex can alter the electronic structure of the molecule, leading to a change in its absorption of visible light and, consequently, a visible color change. nih.govresearchgate.net This "naked-eye" detection is highly desirable for rapid and on-site analysis.

Fluorescent Sensing: If the pyrazole moiety is part of a larger conjugated system or is attached to a fluorophore, metal binding can modulate its fluorescence properties. This can occur through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a "turn-on" sensor, the fluorescence is quenched in the free ligand and is enhanced upon metal binding. Conversely, a "turn-off" sensor would exhibit the opposite behavior. Pyrazole-based sensors have been shown to act as "turn-on" fluorescent sensors for ions like Zn(II), Cd(II), and Fe(III). nih.gov

Electrochemical Sensing Mechanisms: Electrochemical sensors measure changes in the electrical properties of the system as a result of the analyte binding. The thiol group is particularly useful in this context as it can be readily immobilized on the surface of electrodes, such as gold electrodes, through the formation of self-assembled monolayers (SAMs).

If this compound were used in an electrochemical sensor, the binding of a metal ion to the immobilized thiol and pyrazole groups would alter the electrochemical environment at the electrode surface. This could be detected by techniques such as:

Voltammetry: The binding of a metal ion could affect the redox properties of the molecule or block/facilitate electron transfer to a redox probe in solution, leading to a change in the voltammetric signal.

Impedance Spectroscopy: The formation of the metal-ligand complex on the electrode surface can change the interfacial capacitance and charge-transfer resistance, which can be measured by electrochemical impedance spectroscopy (EIS).

The following table summarizes the potential sensing mechanisms for this compound.

| Sensing Mechanism | Principle of Operation | Potential Application |

| Optical | ||

| Colorimetric | Change in the absorption of visible light upon the formation of a metal-thiolate complex, resulting in a visible color change. | Rapid, qualitative, or semi-quantitative detection of metal ions in solution. |